1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

Catalog No.
S12692195
CAS No.
M.F
C10H16N4
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

Product Name

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

IUPAC Name

1-(5-methylpyrimidin-2-yl)-1,4-diazepane

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-9-7-12-10(13-8-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3

InChI Key

ZKNGIGSPDDCUAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCCNCC2

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound characterized by a diazepane ring substituted with a pyrimidine moiety. The molecular formula for this compound is C10H14N4, and it features a seven-membered ring structure containing two nitrogen atoms in the 1 and 4 positions, which is typical for diazepanes. The presence of the 5-methylpyrimidine group enhances its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane can be attributed to both the diazepane and pyrimidine components. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the diazepane ring can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Halogenation: The pyrimidine ring can undergo halogenation under appropriate conditions, introducing halogen substituents that may alter its biological properties.
  • Metal-Catalyzed Cross-Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures .

Research indicates that derivatives of 1,4-diazepane compounds exhibit various biological activities. Specifically, 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane has been evaluated for its potential as a T-type calcium channel blocker. Such activity is relevant in treating conditions like hypertension and certain types of pain . The unique structural features provided by the pyrimidine moiety may enhance selectivity and potency against specific biological targets.

Several synthetic routes have been developed for the preparation of 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both the diazepane and pyrimidine functionalities. This can be achieved through condensation reactions under acidic or basic conditions.
  • Functional Group Transformations: Starting from a suitable 5-methylpyrimidine derivative, functional group transformations such as alkylation or acylation can be employed to introduce the diazepane structure .
  • Multistep Synthesis: More complex synthetic strategies may involve multiple steps including protection-deprotection sequences to ensure selective functionalization of nitrogen atoms within the diazepane ring.

The applications of 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane primarily lie within pharmaceutical chemistry:

  • Drug Development: Its potential as a calcium channel blocker positions it as a candidate for developing antihypertensive agents.
  • Research Tool: This compound can serve as a scaffold for synthesizing other biologically active molecules, facilitating studies in pharmacology and medicinal chemistry.

Interaction studies involving 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane often focus on its binding affinity to calcium channels and other relevant biological targets. These studies typically utilize techniques such as:

  • Radiolabeled Binding Assays: To determine binding kinetics and affinities.
  • Electrophysiological Techniques: To assess functional activity at calcium channels in cellular models.
  • Molecular Docking Studies: To predict interaction modes with target proteins based on structural data.

Several compounds share structural similarities with 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylpyrimidin-2-yl)-1,4-diazepaneSimilar diazepane coreDifferent pyrimidine substitution
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepaneContains a methoxy substituentMay exhibit different solubility and reactivity
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepaneChlorinated variantPotentially enhanced biological activity due to halogen effect
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepaneContains thiadiazole instead of pyrimidineDifferent electronic properties affecting reactivity

The uniqueness of 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds. The methyl substitution on the pyrimidine ring may influence both its lipophilicity and interaction profiles with biological targets.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.137496527 g/mol

Monoisotopic Mass

192.137496527 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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